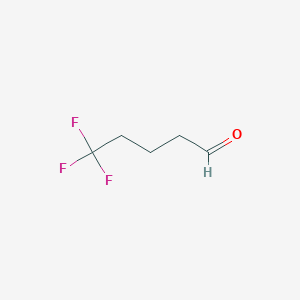

5,5,5-Trifluoropentanal

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoropentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDYZDLBBSUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,5,5 Trifluoropentanal

Strategies for Carbon-Carbon Bond Formation Leading to the Pentanal Backbone

The construction of the five-carbon backbone of 5,5,5-Trifluoropentanal is a critical step in its synthesis. Various organic reactions can be employed to achieve this, each with its own set of advantages and challenges.

Approaches Involving Directed Aldol (B89426) Reactions

Directed aldol reactions offer a powerful method for the controlled formation of carbon-carbon bonds. wikipedia.orgchemeurope.comyoutube.com In a potential synthesis of this compound, a directed aldol reaction could involve the reaction of a pre-formed enolate with 3,3,3-trifluoropropanal (B1220928). For instance, the lithium enolate of acetone (B3395972) could be reacted with 3,3,3-trifluoropropanal to yield 5,5,5-trifluoro-4-hydroxypentan-2-one. Subsequent reduction of the ketone and dehydration, followed by hydroboration-oxidation of the resulting alkene and final oxidation of the primary alcohol, would lead to the target aldehyde. The success of this approach hinges on the efficient generation and reaction of the chosen enolate with the fluorinated aldehyde, minimizing self-condensation and other side reactions. The use of sterically hindered strong bases like lithium diisopropylamide (LDA) at low temperatures is crucial for the regioselective formation of the kinetic enolate. chemeurope.com

While specific examples for the direct synthesis of this compound via this route are not extensively documented, the principles of directed aldol reactions are well-established and provide a viable synthetic strategy. acs.orgrsc.org The reaction of enolates with fluorinated carbonyl compounds is a known transformation, suggesting the feasibility of this approach. researchgate.net

Methodologies Utilizing Wittig or Horner-Wadsworth-Emmons Olefination Precursors

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds and phosphorus ylides or phosphonate (B1237965) carbanions, respectively. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions can be strategically employed to construct a five-carbon precursor to this compound.

A plausible Wittig approach would involve the reaction of a (3,3,3-trifluoropropyl)triphenylphosphonium salt with an appropriate two-carbon aldehyde, such as formaldehyde (B43269) or a protected glycoaldehyde, to form a trifluoromethyl-substituted pentene. Subsequent functional group manipulation, such as hydroboration-oxidation, would yield 5,5,5-trifluoropentan-1-ol, which can then be oxidized to the desired aldehyde.

The Horner-Wadsworth-Emmons reaction offers an alternative with the potential for greater stereocontrol, typically favoring the formation of (E)-alkenes. youtube.com The reaction of an aldehyde with a phosphonate reagent bearing electron-withdrawing groups, such as trifluoromethyl groups, can lead to the formation of (Z)-olefins under Still-Gennari conditions. youtube.com For instance, the HWE reaction of an appropriate aldehyde with a trifluoromethyl-substituted phosphonate could generate a precursor that, after further transformations, yields this compound. While direct examples for this specific target are scarce, the synthesis of α-trifluoromethyl allylic alcohols and related structures via these methods has been reported, demonstrating the utility of this strategy in constructing fluorinated molecules. nih.govacs.org

Radical and Photoredox Mediated Routes

Radical and photoredox-mediated reactions have emerged as powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netacs.orgacs.org These methods could be applied to the synthesis of this compound.

One potential strategy involves the radical addition to a trifluoromethyl-containing alkene. For example, the photoredox-catalyzed addition of a functionalized two-carbon radical to 3,3,3-trifluoropropene (B1201522) could construct the five-carbon backbone. Subsequent manipulation of the functional group would then lead to the target aldehyde. Research has shown the feasibility of photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids, which could be adapted for this purpose. nih.gov

Another approach is the visible light-induced aryltrifluoromethylation of hydroxy alkenes, which proceeds via a radical trifluoromethylation-triggered migration. rsc.org While this specific reaction leads to ketones, the underlying principles of radical trifluoromethylation and subsequent bond formation could be adapted to synthesize a precursor for this compound. The field of photoredox catalysis is rapidly evolving, with ongoing research into new trifluoromethylation and carbotrifluoromethylation reactions of alkenes. acs.orgresearchgate.net

Hydroformylation of Fluorinated Alkenes

Functional Group Interconversions for Aldehyde Generation

The final step in many synthetic routes to this compound involves the conversion of a precursor functional group into the aldehyde. The oxidation of a primary alcohol is the most common and direct method.

Oxidation of Primary Alcohols

The oxidation of the corresponding primary alcohol, 5,5,5-trifluoropentan-1-ol, is a straightforward and widely used method for the preparation of this compound. Several reagents are available for this transformation, each with its own advantages in terms of mildness, selectivity, and ease of workup.

Common Oxidation Methods for Primary Alcohols:

| Oxidizing Agent | Description | Key Features |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. chemeurope.comwikipedia.orgchem-station.comorganic-chemistry.orgalfa-chemistry.com | Mild conditions, high yields, and tolerance of a wide range of functional groups. wikipedia.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.orgjk-sci.comchemistrysteps.comorganic-chemistry.org | Reactions are typically fast, occur at room temperature, and workup is generally straightforward. wikipedia.org |

| Pyridinium Chlorochromate (PCC) | A chromium(VI) reagent that is a milder alternative to other chromium-based oxidants. libretexts.orgchemistrysteps.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org | Selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.org |

The choice of oxidizing agent would depend on the specific requirements of the synthesis, such as the presence of other sensitive functional groups in the molecule and the desired scale of the reaction. For a substrate like 5,5,5-trifluoropentan-1-ol, all three methods are expected to be effective in producing this compound in good yield.

Reduction of Carboxylic Acid Derivatives

A primary and versatile method for the synthesis of aldehydes is the partial reduction of carboxylic acid derivatives. For this compound, the logical precursor is 5,5,5-trifluoropentanoic acid or its derivatives, such as esters or acid chlorides.

The direct reduction of 5,5,5-trifluoropentanoic acid to the corresponding aldehyde is challenging as it can easily be over-reduced to the primary alcohol, 5,5,5-trifluoropentanol. However, conversion of the carboxylic acid to a more reactive derivative allows for controlled reduction. For instance, the acid can be converted to an acid chloride, which can then be reduced using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).

Alternatively, the ester form, such as ethyl 5,5,5-trifluoropentanoate, can be reduced. A common reagent for this transformation at low temperatures is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out in a non-polar solvent like toluene (B28343) or dichloromethane (B109758) at -78 °C to prevent over-reduction to the alcohol.

Table 1: Reagents for Reduction of Carboxylic Acid Derivatives

Ozonolysis of Terminal Alkenes

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene, replacing it with two carbonyl groups. wikipedia.org To synthesize this compound via this method, a suitable precursor would be 6,6,6-trifluorohex-1-ene.

The reaction involves bubbling ozone (O₃) through a solution of the alkene, typically at a low temperature such as -78 °C, to form an unstable intermediate called a molozonide. wikipedia.orgchemistrysteps.com This intermediate rapidly rearranges to a more stable ozonide. chemistrysteps.com A subsequent workup step is required to cleave the ozonide and release the desired aldehyde. A reductive workup is crucial to prevent the oxidation of the aldehyde product to a carboxylic acid. masterorganicchemistry.comjove.com Common reagents for reductive workup include dimethyl sulfide (B99878) (DMS) or zinc dust with water. wikipedia.orgmasterorganicchemistry.com

This method is highly efficient for producing aldehydes and ketones and is advantageous because it avoids over-oxidation, which can be an issue with other strong oxidizing agents. chemistrysteps.com

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are critical in complex syntheses where multiple functional groups could potentially react. In the context of this compound synthesis, these principles ensure that the desired aldehyde is formed with high precision.

For the reduction of carboxylic acid derivatives , the choice of a mild and sterically hindered reducing agent is key to achieving chemoselectivity. Reagents like DIBAL-H or LiAlH(O-t-Bu)₃ are selective for the carboxylic acid derivative over other potentially reducible groups, such as esters or nitriles if conditions are carefully controlled.

In ozonolysis , the reaction is inherently regioselective, as it specifically targets the carbon-carbon double bond. masterorganicchemistry.com However, chemoselectivity can be a consideration if the starting material contains other ozone-sensitive functional groups. The high reactivity of the C=C bond typically allows it to be cleaved preferentially.

Recent advances in fluorination chemistry have also highlighted methods for the highly regioselective synthesis of fluorinated compounds, which can be precursors to this compound. For instance, the hydrofluorination of specific alkynes can yield gem-difluoro compounds with high regioselectivity. acs.org While not a direct synthesis of the aldehyde, these selective fluorination methods are crucial for preparing the necessary starting materials.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. yale.edudovepress.com

Atom Economy and Waste Prevention

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgucla.edujocpr.com A higher atom economy signifies a more efficient and less wasteful process. wikipedia.orgjocpr.com

Reduction of Esters: The reduction of an ester like ethyl 5,5,5-trifluoropentanoate with DIBAL-H has a relatively low atom economy. The large aluminum-containing reagent and the ethoxy group from the ester become waste byproducts.

Ozonolysis: Ozonolysis followed by a reductive workup with dimethyl sulfide (DMS) also presents atom economy challenges. While the ozone (O₃) is fully utilized in the cleavage, the DMS is converted to dimethyl sulfoxide (DMSO), a stoichiometric byproduct.

Addition reactions, by contrast, often have 100% atom economy as all reactant atoms are incorporated into the product. york.ac.ukjk-sci.com While not a direct synthesis of this compound, designing routes that maximize addition or catalytic steps over stoichiometric ones is a key goal of green chemistry. yale.edu

Safer Solvent and Auxiliary Selection

The choice of solvents is a major consideration in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and toxicity. acs.org Traditional solvents used in these syntheses, such as dichloromethane (DCM) or toluene, pose health and environmental risks.

There is a growing emphasis on replacing these with safer, more sustainable alternatives. sigmaaldrich.comreagent.co.uk Bio-based solvents are gaining traction as they are derived from renewable resources and are often less toxic and more biodegradable. sigmaaldrich.com

Table 2: Comparison of Traditional and Greener Solvents

The use of water as a solvent is also highly desirable. reagent.co.uk Interestingly, some ozonolysis reactions can be performed in solvent/water mixtures, which can simplify the process by avoiding the need for a separate reductive workup of the ozonide intermediate. organic-chemistry.org

Energy Efficiency in Synthetic Protocols

Minimizing energy consumption is another core principle of green chemistry. yale.eduacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce their environmental and economic impact. yale.edu

Many of the discussed syntheses require specific temperature control. For example, reductions with DIBAL-H and ozonolysis reactions are typically performed at very low temperatures (-78 °C), which is energy-intensive.

Strategies to improve energy efficiency include:

Catalysis: Using catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. yale.edu The development of catalysts for selective oxidation of alcohols to aldehydes using environmentally benign oxidants like molecular oxygen is an active area of research. innoget.com

Electrosynthesis: Electrochemical methods can offer a more sustainable alternative to traditional redox reactions, sometimes proceeding at ambient temperatures and reducing the need for stoichiometric reagents. researchgate.net

Mechanochemistry: This technique uses mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of bulk solvents and with lower energy input compared to traditional heating. nih.gov

By prioritizing methods with higher atom economy, selecting benign solvents, and designing energy-efficient protocols, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical production.

Table of Compounds Mentioned

Reactivity and Mechanistic Studies of 5,5,5 Trifluoropentanal

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of an aldehyde is inherently electrophilic, making it susceptible to attack by nucleophiles. In 5,5,5-trifluoropentanal, the potent electron-withdrawing nature of the trifluoromethyl (CF₃) group, transmitted via inductive effects through the alkyl chain, is expected to significantly enhance the electrophilicity of the carbonyl carbon. This heightened reactivity is a key point of interest in studying its nucleophilic addition reactions.

Despite the expected high reactivity, specific, detailed research on asymmetric organocatalytic additions, metal-catalyzed nucleophilic additions, and other enantioselective transformations involving this compound is not extensively documented in publicly available scientific literature. However, the principles of these reactions can be discussed in the context of how the γ-trifluoromethyl group would likely influence the outcomes.

Asymmetric Organocatalytic Additions

Asymmetric organocatalysis utilizes small chiral organic molecules to catalyze stereoselective transformations. For aldehydes, enamine and iminium ion catalysis are prominent strategies. In a potential asymmetric addition to this compound, a chiral secondary amine catalyst would react to form a chiral enamine. The trifluoromethyl group's electronic influence would likely play a role in the stability and reactivity of this intermediate. Research in the broader field of organocatalysis has shown success in the asymmetric α-functionalization of various aldehydes, but specific examples detailing catalyst performance, yields, and enantioselectivities for this compound are not readily found.

Metal-Catalyzed Nucleophilic Additions

Transition metal catalysts are widely employed to facilitate nucleophilic additions to carbonyls, often providing high levels of stereo- and regiocontrol. nih.gov Lewis acidic metal centers can coordinate to the carbonyl oxygen of this compound, further activating it towards nucleophilic attack. wikipedia.org The choice of metal (e.g., Titanium, Copper, Palladium, Rhodium) and the chiral ligand are crucial for achieving high enantioselectivity. nih.govnih.gov While numerous metal-catalyzed systems have been developed for a wide array of aldehydes, specific studies focusing on this compound that provide detailed data on reaction conditions and outcomes are scarce.

Enantioselective Transformations

This subsection encompasses enantioselective reactions that may not fall strictly under the two previous categories, such as certain types of aldol (B89426) or Michael reactions where this compound acts as the electrophile. The goal of these transformations is the creation of a new stereocenter at the carbonyl carbon with a high degree of enantiomeric excess. The development of such transformations for fluorinated aldehydes is of significant interest for the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org However, a review of the current literature does not yield specific examples or data tables for the enantioselective transformation of this compound.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The participation of aldehydes in these reactions, particularly as the dienophile in hetero-Diels-Alder reactions, is well-established. wikipedia.org The electronic properties of the aldehyde are critical in determining its reactivity in these cycloadditions.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com When a carbonyl compound acts as the dienophile, the reaction is termed a hetero-Diels-Alder reaction, yielding a dihydropyran ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups. youtube.com The CF₃ group in this compound should, in principle, make it a more reactive dienophile. However, specific studies documenting the use of this compound in Diels-Alder reactions, including data on yields, reaction conditions, and stereoselectivity, are not found in the surveyed literature.

1,3-Dipolar Cycloadditions: This class of reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the C=O bond of the aldehyde) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The carbonyl group is not a very common dipolarophile in these reactions, but examples exist. The enhanced electrophilicity of the carbonyl carbon in this compound could potentially facilitate its reaction with certain 1,3-dipoles. As with other reaction types, specific research detailing such cycloadditions with this particular aldehyde is currently unavailable.

Aldol and Related Condensation Reactions

The aldehyde functional group of this compound is a focal point for carbon-carbon bond-forming reactions. The strong electron-withdrawing nature of the γ-trifluoromethyl group is anticipated to enhance the electrophilicity of the carbonyl carbon, making it a potent acceptor in nucleophilic addition reactions.

Cross-aldol reactions involve the reaction between two different carbonyl compounds. A significant challenge in these reactions, when both partners possess α-hydrogens, is the potential for self-condensation and the formation of a mixture of up to four different products. To achieve selectivity, reactions are often designed where one partner is non-enolizable or where a specific enolate is pre-formed and then reacted with the second carbonyl compound.

In the case of this compound, its α-protons are acidic and it can readily form an enolate. However, the pronounced electrophilicity of its carbonyl carbon, enhanced by the inductive effect of the CF₃ group, makes it an excellent electrophilic partner. A controlled cross-aldol reaction could therefore be achieved by slowly adding this compound to a pre-formed enolate of a different ketone or aldehyde, such as acetone (B3395972). This "directed aldol addition" would favor the formation of a single cross-aldol product.

Table 1: Plausible Directed Cross-Aldol Reaction with this compound

| Enolate Source | Electrophile | Base (for enolate formation) | Expected Product |

| Acetone | This compound | Lithium diisopropylamide (LDA) | 5-Hydroxy-7,7,7-trifluoroheptan-2-one |

| Cyclohexanone | This compound | LDA | 2-(1-Hydroxy-4,4,4-trifluorobutyl)cyclohexan-1-one |

The Knoevenagel condensation is a variation of the aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound. nih.gov This reaction is generally catalyzed by a weak base, such as an amine. nih.gov

Given the heightened electrophilicity of its carbonyl group, this compound is expected to be a highly reactive substrate in Knoevenagel condensations. The reaction would proceed via the nucleophilic addition of the carbanion from an active methylene compound (e.g., malononitrile or diethyl malonate) to the aldehyde, followed by a dehydration step to yield a stable α,β-unsaturated product. The strong electron-withdrawing nature of the trifluoromethyl group would facilitate both the initial nucleophilic attack and the subsequent elimination of water.

Table 2: Predicted Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Catalyst | Expected Product |

| Malononitrile | Piperidine | 2-(4,4,4-Trifluorobutylidene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(4,4,4-trifluorobutylidene)malonate |

| Cyanoacetic acid | Pyridine (B92270) | 2-Cyano-6,6,6-trifluorohex-2-enoic acid |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis.

Oxidation: Standard oxidizing agents can convert this compound into 5,5,5-Trifluoropentanoic acid. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ in sulfuric acid, i.e., Jones reagent) are effective for this transformation. Milder conditions, such as Tollens' reagent ([Ag(NH₃)₂]⁺), could also be employed, which would selectively oxidize the aldehyde.

Reduction: The reduction of this compound to 5,5,5-Trifluoropentan-1-ol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild reagent for this purpose. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although NaBH₄ is generally sufficient and safer for reducing aldehydes. Catalytic hydrogenation (e.g., H₂ over a Palladium or Platinum catalyst) is another effective method.

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | 5,5,5-Trifluoropentanoic acid |

| Oxidation | Potassium Permanganate (KMnO₄) | 5,5,5-Trifluoropentanoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 5,5,5-Trifluoropentan-1-ol |

| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | 5,5,5-Trifluoropentan-1-ol |

Ring-Closure Reactions and Cycloadditions

While aldehydes are not typical dienophiles in standard Diels-Alder reactions, their carbonyl group can participate in related cycloaddition processes. The reactivity of this compound in such reactions is expected to be significantly enhanced by the electron-withdrawing trifluoromethyl group.

Hetero-Diels-Alder Reactions: In a hetero-Diels-Alder reaction, a heteroatom is part of the diene or dienophile. The C=O double bond of this compound can act as a heterodienophile, reacting with an electron-rich diene (e.g., Danishefsky's diene) to form a dihydropyran ring. The trifluoromethyl group would lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl group, accelerating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital). Lewis acid catalysis could further enhance the reactivity. wikipedia.org

1,3-Dipolar Cycloadditions: The carbonyl group can also act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or nitrones. wikipedia.orgorganic-chemistry.org This reaction would lead to the formation of five-membered heterocyclic rings. The reaction of this compound with a 1,3-dipole is expected to be regioselective, with the nucleophilic terminus of the dipole adding to the electrophilic carbonyl carbon.

Role of the Trifluoromethyl Group in Modulating Reactivity

The trifluoromethyl group is a key modulator of the chemical behavior of this compound. Its influence is primarily electronic, stemming from the high electronegativity of the fluorine atoms.

Inductive Effect: The CF₃ group exerts a powerful negative inductive effect (-I), withdrawing electron density along the carbon chain. This effect is transmitted to the aldehyde group, resulting in a significantly more electron-deficient (electrophilic) carbonyl carbon. This heightened electrophilicity accelerates nucleophilic attack at the carbonyl, as seen in the anticipated aldol, Knoevenagel, and cycloaddition reactions.

Acidity of α-Protons: The inductive withdrawal of electrons by the CF₃ group also stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. While the effect diminishes with distance, it is expected to increase the kinetic acidity of the α-protons compared to a non-fluorinated analogue like pentanal. This can influence the ease of enolate formation in base-catalyzed reactions.

Steric Effects: The trifluoromethyl group is sterically larger than a methyl group. While it is located at the γ-position and thus relatively remote from the primary reaction center (the aldehyde group), its bulk could play a minor role in influencing the conformational preferences of reaction intermediates or transition states, potentially affecting stereochemical outcomes in more complex transformations.

Applications of 5,5,5 Trifluoropentanal As a Building Block in Complex Molecule Synthesis

Construction of Trifluoromethylated Heterocycles

The aldehyde group in 5,5,5-Trifluoropentanal is a reactive handle that can be readily transformed into key intermediates required for the synthesis of various heterocyclic systems. Through reactions such as condensation, oxidation, and addition, it can be converted into precursors like 1,4-dicarbonyl compounds or α,β-unsaturated ketones, which are pivotal for classical heterocycle-forming reactions.

The synthesis of trifluoromethylated nitrogen-containing heterocycles is of significant interest due to their prevalence in bioactive compounds.

Pyrroles: The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org this compound can serve as a precursor to the necessary 1,4-dicarbonyl intermediate. For example, it can be converted into a γ-keto-aldehyde bearing a terminal trifluoromethyl group, which can then be cyclized with an amine under neutral or weakly acidic conditions to yield the desired trifluoromethylated pyrrole (B145914). organic-chemistry.org

Pyridines and Quinolines: The construction of trifluoromethylated pyridines and quinolines often utilizes β-trifluoromethyl-α,β-unsaturated carbonyl compounds as key building blocks. clockss.orgcolab.ws this compound can be readily converted into these crucial intermediates through aldol (B89426) or Knoevenagel condensation reactions with appropriate ketones or active methylene (B1212753) compounds. These unsaturated systems can then undergo cycloaddition or cyclocondensation reactions to form the pyridine (B92270) or quinoline (B57606) ring. For instance, cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles is a powerful method for creating α-trifluoromethyl pyridine derivatives. nih.gov While not a direct application, this compound serves as a logical starting point for the synthesis of the requisite fluorinated diyne precursors. Similarly, various named reactions for quinoline synthesis can be adapted to incorporate the trifluoromethyl group by starting from precursors derived from this compound. clockss.orgnih.gov

| Target Heterocycle | Key Intermediate Derived from this compound | Synthetic Method | Reactant Partner |

|---|---|---|---|

| Pyrrole | 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis wikipedia.orgorganic-chemistry.org | Amine or Ammonia |

| Pyridine | β-Trifluoromethyl-α,β-unsaturated Ketone | Cyclocondensation | Ammonia/Enamine |

| Quinoline | β-Trifluoromethyl-α,β-unsaturated Ketone | Friedländer/Doebner-von Miller type reactions | Aniline Derivatives |

Furans and Thiophenes: Analogous to pyrrole synthesis, the Paal-Knorr reaction is a premier method for constructing furan (B31954) and thiophene (B33073) rings from 1,4-dicarbonyl compounds. wikipedia.org For furan synthesis, the 1,4-dicarbonyl intermediate derived from this compound is subjected to acid-catalyzed cyclization and dehydration. organic-chemistry.org For thiophenes, a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent is used in the cyclization step. wikipedia.org

Oxazoles: The synthesis of trifluoromethyl-containing oxazoles can be achieved through various routes. While direct, documented pathways from this compound are not common, its conversion to α-haloketones or other activated carbonyl compounds provides a logical entry point. These intermediates can then react with amides or other suitable reagents to form the oxazole (B20620) ring. For instance, research has shown the synthesis of novel oxazol-5-one derivatives containing a chiral trifluoromethyl moiety, highlighting the importance of such fluorinated heterocycles. researchgate.net

Triazoles: The construction of trifluoromethylated triazoles often relies on the 1,3-dipolar cycloaddition of azides with alkynes (Huisgen cycloaddition). nih.gov this compound can be converted into a terminal alkyne bearing a trifluoromethyl group through standard homologation procedures (e.g., Corey-Fuchs reaction). This trifluoromethylated alkyne is a key building block that can react with various organic azides, often under copper(I) or ruthenium catalysis, to regioselectively produce 1,2,3-triazoles. nih.govthieme-connect.de Other approaches involve the reaction of CF3-ynones with sodium azide (B81097), which can also be prepared from precursors derived from the parent aldehyde. nih.gov

Tetrazoles: The most common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of nitriles with an azide source. This compound can be converted to the corresponding nitrile, 5,5,5-trifluoropentanenitrile, through oxidation to the carboxylic acid followed by dehydration of the corresponding amide, or via formation of the oxime followed by dehydration. This nitrile can then undergo cycloaddition with reagents like sodium azide to form the trifluoromethyl-substituted tetrazole ring.

Synthesis of Trifluoromethylated Carbocyclic Systems

This compound also provides access to trifluoromethylated carbocyclic structures, which are important motifs in pharmaceuticals and materials science.

Cyclohexanes: The Robinson annulation is a powerful and classic method for the formation of six-membered rings, specifically substituted cyclohexenones. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. fiveable.mejk-sci.com this compound can be elaborated into a trifluoromethyl-substituted methyl vinyl ketone or a similar α,β-unsaturated ketone (Michael acceptor). This key intermediate can then react with a ketone enolate (Michael donor) to form a 1,5-dicarbonyl compound, which subsequently cyclizes under basic or acidic conditions to yield a trifluoromethylated cyclohexenone. Further reduction can provide the saturated cyclohexane (B81311) ring. Syntheses of building blocks like 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) have been reported, which are valuable for further elaboration. researchgate.netresearchgate.net

Cyclopentanes: The synthesis of trifluoromethyl-substituted cyclopentanes can be achieved through various cycloaddition strategies. For example, a boron radical-catalyzed [3+2] cycloaddition of aroyl cyclopropanes and trifluoromethyl-substituted alkenes has been developed. researchgate.net this compound can serve as a precursor to the required trifluoromethyl alkene through a Wittig-type olefination or other carbonyl-to-alkene transformations.

| Target Carbocycle | Key Intermediate Derived from this compound | Synthetic Method | Key Steps |

|---|---|---|---|

| Cyclohexenone | α,β-Unsaturated Ketone | Robinson Annulation wikipedia.org | Michael Addition, Intramolecular Aldol Condensation fiveable.me |

| Cyclopentane | Trifluoromethyl-substituted Alkene | [3+2] Cycloaddition researchgate.net | Radical addition and cyclization |

Spiro compounds, which feature two rings connected through a single atom, are structurally unique and are of growing interest in drug discovery. The synthesis of trifluoromethylated spiro compounds can be envisioned using intermediates derived from this compound. For instance, the trifluoromethylated cyclohexanedione intermediates described previously can be used as precursors for spirocyclization reactions. researchgate.net Condensation of these diketones with diols under acidic conditions can form spiroketals. Alternatively, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of various spirocyclic carbon frameworks.

Precursor for Advanced Fluorinated Organic Materials

The distinct combination of a reactive aldehyde and a stable trifluoromethyl group makes this compound a promising starting material for the creation of sophisticated fluorinated organic materials. These materials are sought after for their unique optical, electronic, and surface properties.

Monomers for Fluoropolymer Synthesis

While not a polymerizable monomer itself, this compound can be readily converted into valuable monomers for fluoropolymer synthesis. The aldehyde functionality serves as a handle for introducing polymerizable groups, such as vinyl or acrylic moieties. For instance, a Wittig reaction can transform the aldehyde into an alkene, creating a trifluoromethyl-containing vinyl monomer.

Table 1: Hypothetical Wittig Olefination of this compound for Monomer Synthesis

| Wittig Reagent | Resulting Monomer | Potential Polymer Properties |

| Methylenetriphenylphosphorane | 6,6,6-Trifluorohex-1-ene | Increased hydrophobicity, low refractive index |

| (Triphenylphosphoranylidene)acetic acid ethyl ester | Ethyl 7,7,7-trifluorohept-2-enoate | Enhanced thermal stability, tunable solubility |

This table presents hypothetical reaction outcomes to illustrate the potential of this compound in monomer synthesis.

The resulting fluorinated monomers can then be polymerized to yield fluoropolymers with tailored properties. The presence of the trifluoromethyl group in the polymer side chain can significantly influence the material's characteristics, leading to low surface energy, high thermal stability, and specific optical properties. Research in this area focuses on controlling the polymerization process to achieve desired molecular weights and architectures, thereby fine-tuning the final material's performance for applications in coatings, membranes, and optical films.

Components in Liquid Crystal Research

The field of liquid crystal (LC) technology heavily relies on molecules with specific structural features that promote the formation of mesophases. Fluorinated compounds are particularly valued in this area for their ability to modulate key properties such as dielectric anisotropy, viscosity, and optical birefringence. beilstein-journals.org this compound offers a valuable scaffold for the synthesis of novel liquid crystalline materials.

The aldehyde group can participate in condensation reactions, for example, with anilines to form Schiff bases, which are common core structures in calamitic (rod-like) liquid crystals. The trifluoromethyl group, with its significant dipole moment and lipophilic nature, can influence the intermolecular interactions and packing of the molecules, thereby affecting the mesophase behavior and clearing points.

Table 2: Potential Liquid Crystal Scaffolds Derived from this compound

| Reactant | Resulting Core Structure | Potential Liquid Crystal Phase |

| 4-Alkoxyaniline | N-(4-Alkoxyphenyl)-5,5,5-trifluoropentan-1-imine | Nematic, Smectic |

| 4-Aminobenzoic acid | 4-(((5,5,5-Trifluoropentylidene)amino)benzoic acid | Nematic |

This table illustrates potential synthetic routes to liquid crystal components from this compound.

Development of Trifluoromethylated Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of enantiomerically pure compounds. The introduction of a trifluoromethyl group into these chiral molecules can enhance their efficacy by altering their steric and electronic properties. This compound serves as a convenient starting point for the synthesis of novel trifluoromethylated chiral auxiliaries and ligands.

By reacting this compound with a readily available chiral amine, a chiral imine can be formed. This imine can then be used directly as a ligand for a metal catalyst or be further elaborated into more complex chiral structures. For example, reduction of the imine would yield a chiral secondary amine, which can be a precursor to various bidentate and tridentate ligands.

A general approach to synthesizing chiral auxiliaries involves the reaction of an aldehyde with a chiral alcohol or amine to form a chiral acetal (B89532) or aminal, respectively. arizona.edu These auxiliaries can then be attached to a prochiral substrate to direct subsequent stereoselective reactions. The trifluoromethyl group in auxiliaries derived from this compound can offer unique stereodirecting effects and facilitate product separation due to the altered polarity.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. nih.govwikipedia.org The aldehyde functionality of this compound makes it an ideal candidate for integration into various MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.orgmdpi.com

In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide-like scaffold. wikipedia.org By employing this compound as the aldehyde component, a trifluoromethyl group can be readily incorporated into the resulting complex molecule. This strategy provides rapid access to libraries of novel trifluoromethylated compounds with potential applications in drug discovery and materials science. rsc.org

The Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.orgmdpi.com The use of this compound in this reaction would lead to the formation of α-acyloxy carboxamides bearing a trifluoromethylpropyl substituent. These products can serve as versatile intermediates for further synthetic transformations.

Table 3: Exemplary Multicomponent Reactions Involving a Fluorinated Aldehyde

| Reaction | Reactants | Product Class |

| Ugi Reaction | Fluorinated Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide Derivatives |

| Passerini Reaction | Fluorinated Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide Derivatives |

This table is based on the general principles of multicomponent reactions as described in the literature, showcasing the potential of fluorinated aldehydes like this compound. rsc.org

The integration of this compound into these and other multicomponent reaction strategies opens up new avenues for the efficient synthesis of highly functionalized and structurally diverse trifluoromethylated molecules.

Advanced Spectroscopic and Spectrometric Investigations of 5,5,5 Trifluoropentanal and Its Derivatives

Elucidation of Reaction Intermediates via In-Situ Spectroscopy

In-situ spectroscopic methods, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. mt.comresearchgate.net These techniques allow for the direct observation of reactants, intermediates, products, and byproducts under actual reaction conditions, providing critical data on reaction kinetics and mechanisms. mt.comacs.org

For reactions involving 5,5,5-Trifluoropentanal, such as aldol (B89426) condensations, hydrogenations, or reductions, in-situ spectroscopy is invaluable. acs.orgazom.com For instance, during a hydrogenation reaction, ATR-FTIR can track the disappearance of the characteristic aldehyde C=O stretching vibration (around 1725-1740 cm⁻¹) and the aldehydic C-H stretch (around 2720 cm⁻¹), alongside the appearance of O-H stretching bands corresponding to the formation of the alcohol product, 5,5,5-trifluoropentanol. acs.orgorgchemboulder.com This continuous monitoring helps in optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. youtube.com

Similarly, in-situ NMR spectroscopy can follow the progress of reactions like the aldol condensation by monitoring the chemical shifts of specific protons. acs.orgazom.comthermofisher.com The aldehydic proton of this compound has a distinctive signal in the ¹H NMR spectrum (typically around 9.8 δ). The consumption of the starting material and the formation of the β-hydroxy aldehyde intermediate can be quantified by integrating these respective signals over time, offering a detailed kinetic profile of the reaction. azom.com

Detailed Conformational Analysis Using High-Resolution Techniques

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity. High-resolution spectroscopic techniques provide the necessary data to perform a detailed conformational analysis.

Variable Temperature (VT) NMR spectroscopy is a primary technique for investigating the conformational dynamics of molecules in solution. wikipedia.orgrsc.org For this compound, rotation around the C-C single bonds gives rise to various conformers (rotamers) that can interconvert. At room temperature, this interconversion is often rapid on the NMR timescale, resulting in time-averaged signals.

By lowering the temperature, the rate of interconversion can be slowed, allowing for the individual observation of distinct conformers. As the temperature decreases, sharp, averaged peaks in the NMR spectrum may broaden and eventually split into multiple sets of signals, each corresponding to a specific rotamer. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier to rotation. Such studies on analogous fluorinated alkanes have shown that fluorine substitution significantly influences conformational preferences and rotational energy barriers. nih.gov

Table 1: Hypothetical VT-NMR Data for Conformational Analysis of this compound

| Parameter | Value | Description |

|---|---|---|

| Monitored Nucleus | ¹⁹F | The trifluoromethyl group provides a sensitive probe for conformational changes. |

| Temperature Range | +25°C to -100°C | The range over which spectral changes are observed. |

| Chemical Shift at 25°C | -65 ppm (singlet) | Time-averaged signal representing rapid interconversion of conformers. |

| Coalescence Temperature (Tc) | -60°C | Temperature at which signals from different conformers begin to resolve. |

| Chemical Shifts at -100°C | -64.5 ppm, -65.8 ppm | Signals corresponding to two distinct, slowly interconverting conformers. |

Gas-Phase Electron Diffraction

Gas-Phase Electron Diffraction (GED) is a powerful experimental method for determining the precise geometric structure of molecules free from intermolecular forces present in liquid or solid states. wikipedia.org This technique is ideal for obtaining accurate bond lengths, bond angles, and dihedral (torsional) angles for small, volatile molecules like this compound.

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed. This pattern contains information about the distances between all pairs of atoms in the molecule. By fitting a structural model to the experimental data, a detailed molecular geometry can be derived. For this compound, GED would provide precise values for the C-F, C-C, C=O, and C-H bond lengths, as well as the various bond and torsional angles that define its three-dimensional shape. Data from similar fluorinated molecules, such as 1,1,1-trifluoroethane, serve as a reliable reference for expected structural parameters. nist.gov

Table 2: Plausible Structural Parameters for this compound from Gas-Phase Electron Diffraction

| Parameter | Expected Value (Å or °) | Notes |

|---|---|---|

| r(C-F) | 1.345 ± 0.005 Å | Typical length for a C-F bond in a CF₃ group. |

| r(C-C) in CF₃-CH₂ | 1.530 ± 0.010 Å | Length of the single bond adjacent to the trifluoromethyl group. |

| r(C=O) | 1.210 ± 0.005 Å | Typical length for an aldehyde carbonyl double bond. |

| ∠(F-C-F) | 108.5 ± 0.5° | Angle within the trifluoromethyl group. |

| ∠(C-C=O) | 124.0 ± 1.0° | Angle defining the geometry around the carbonyl carbon. |

Mass Spectrometry for Reaction Pathway Delineation

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. wikipedia.org For this compound (molar mass: 140.09 g/mol ), electron ionization (EI) would induce characteristic fragmentation pathways that help confirm its structure.

Key fragmentation mechanisms for aliphatic aldehydes include α-cleavage and the McLafferty rearrangement. jove.comyoutube.com

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can occur in two ways:

Loss of a hydrogen radical (H•) from the carbonyl group, resulting in a strong peak at M-1 (m/z 139). miamioh.edulibretexts.org

Loss of the 4,4,4-trifluorobutyl radical (•CH₂CH₂CH₂CF₃), leading to the formyl cation [CHO]⁺ at m/z 29. libretexts.org

McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma-carbon. wikipedia.org A six-membered transition state leads to the cleavage of the α-β carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. For this compound, this would involve the transfer of a hydrogen from C4 to the carbonyl oxygen, followed by cleavage to eliminate propene and generate a radical cation at m/z 84 ([CF₃CH=OH]⁺•).

Other Fragmentations: The presence of the trifluoromethyl group leads to characteristic fragment ions. Loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20) can occur. whitman.edu Cleavage of the C-C bond adjacent to the CF₃ group is also common, which could lead to a [C₄H₈O]⁺• fragment at m/z 72 and a [CF₃]⁺ fragment at m/z 69.

Table 3: Predicted Major Fragment Ions for this compound in EI-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 140 | [C₅H₇F₃O]⁺• | Molecular Ion (M⁺•) |

| 139 | [C₅H₆F₃O]⁺ | α-Cleavage: Loss of H• |

| 121 | [C₅H₇F₂O]⁺ | Loss of F• (less common) or [M-HF+H] |

| 84 | [C₂H₂F₃O]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 71 | [C₄H₇O]⁺ | β-Cleavage: Loss of •CH₂CF₃ |

| 69 | [CF₃]⁺ | Cleavage of C-C bond adjacent to CF₃ group |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups within a molecule. libretexts.orglibretexts.org These methods are complementary and provide a detailed fingerprint of the molecular structure. For this compound, the spectra are dominated by vibrations associated with the aldehyde and trifluoromethyl groups.

Aldehyde Group Vibrations:

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde. orgchemboulder.comlibretexts.org

Aldehydic C-H Stretch: Two weak to moderate bands are characteristic of the C-H bond of the aldehyde group. One appears near 2830-2800 cm⁻¹ and a more diagnostic one appears near 2730-2700 cm⁻¹. pressbooks.pubjove.com The presence of the latter is a strong indicator of an aldehyde. orgchemboulder.com

Trifluoromethyl Group Vibrations:

C-F Stretches: The C-F bonds give rise to very intense absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region. ias.ac.in Due to the three C-F bonds, symmetric and asymmetric stretching modes are observed, often appearing as a broad, complex set of bands. ias.ac.inacs.org These are often weaker in the Raman spectrum.

Alkyl Chain Vibrations:

C-H Stretches: Stretching vibrations of the CH₂ groups in the alkyl chain appear in the 3000-2850 cm⁻¹ region.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups are found in the 1470-1400 cm⁻¹ region.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity (IR/Raman) | Description |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2960-2850 | Strong/Strong | Symmetric and asymmetric stretching of CH₂ groups. |

| C-H Stretch (Aldehyde) | 2830-2800, 2730-2700 | Medium/Medium | Fermi resonance doublet characteristic of the -CHO group. |

| C=O Stretch | 1740-1720 | Very Strong/Medium | Carbonyl stretching vibration. |

| CH₂ Bend (Scissoring) | 1470-1450 | Medium/Medium | Bending motion of the methylene (B1212753) groups. |

| C-F Asymmetric Stretch | ~1300-1150 | Very Strong/Weak | Asymmetric stretching of the C-F bonds in the CF₃ group. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Derivatives

While this compound itself is achiral, its derivatives can be chiral. For instance, asymmetric reduction of the aldehyde can yield chiral 5,5,5-trifluoropentan-1-ol. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a crucial tool for assigning the absolute configuration of such chiral derivatives. chiralabsxl.comnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference versus wavelength, provides a unique fingerprint of the molecule's stereochemistry. rsc.org The sign and intensity of the peaks, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the stereocenter.

To assign the absolute configuration of a chiral derivative, the experimental CD spectrum is typically compared with a theoretical spectrum generated through quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). dtic.mildtic.milunibe.ch By calculating the expected CD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental data allows for an unambiguous assignment of the absolute configuration of the synthesized product. researchgate.net This combined experimental and theoretical approach has become a standard and reliable method for stereochemical elucidation in modern organic chemistry. unibe.ch

Computational and Theoretical Studies on 5,5,5 Trifluoropentanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. soton.ac.ukresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. princeton.eduresearchgate.net This approach is computationally more efficient than traditional wavefunction-based methods while often providing a high level of accuracy, making it a popular choice for studying medium-sized organic molecules. nih.gov

A key application of DFT is the study of chemical reaction mechanisms. researchgate.netacs.org This involves locating the transition state (TS)—the highest energy point on the reaction pathway that connects reactants and products. youtube.comreddit.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction. arxiv.org DFT calculations can model the geometry of the transition state and compute this energy barrier with considerable accuracy. youtube.com

For reactions involving 5,5,5-Trifluoropentanal, such as nucleophilic addition to the carbonyl group, DFT could be used to model the approach of a nucleophile. The calculations would likely show that the electron-withdrawing -CF3 group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to a non-fluorinated aldehyde. This would be reflected in a lower calculated reaction barrier for the addition step. For instance, in a reaction with a generic nucleophile, the activation energy could be compared to that of pentanal to quantify the electronic effect of the fluorine atoms.

Table 1: Hypothetical DFT-Calculated Reaction Barriers for Aldehyde Reactions

| Reaction | Reactant | Hypothetical Activation Energy (kcal/mol) | Predicted Reactivity |

| Nucleophilic Addition (e.g., with OH⁻) | Pentanal | 20.5 | Moderate |

| Nucleophilic Addition (e.g., with OH⁻) | This compound | 15.2 | High |

| α-Deprotonation (Enolate formation) | Pentanal | 25.0 | Low |

| α-Deprotonation (Enolate formation) | This compound | 23.5 | Slightly Higher |

Note: These values are illustrative and intended to demonstrate the expected trends based on electronic effects. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors are used to represent regions of varying potential: red typically indicates electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential areas (attractive to nucleophiles). Green and yellow represent intermediate, near-zero potential regions. nih.gov

An MEP map of this compound would be expected to show several distinct features:

A strong blue region (positive potential) centered on the carbonyl carbon of the aldehyde group, highlighting its high electrophilicity.

A prominent red region (negative potential) around the carbonyl oxygen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor.

The three fluorine atoms of the -CF3 group would also be surrounded by regions of negative potential, though perhaps less intense than the carbonyl oxygen, due to their high electronegativity.

The hydrogen atoms, particularly the aldehydic proton, would exhibit a positive potential.

This visual representation is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. semanticscholar.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

For this compound, FMO analysis would provide key insights:

LUMO: The LUMO is expected to be primarily localized on the carbonyl group, specifically on the C=O π* antibonding orbital. The strongly electron-withdrawing -CF3 group would significantly lower the energy of the LUMO, making the molecule a better electron acceptor (more electrophilic) at the carbonyl carbon. researchgate.net

HOMO: The HOMO is likely to be associated with the lone pair electrons on the carbonyl oxygen.

HOMO-LUMO Gap: The presence of the -CF3 group is predicted to lower the LUMO energy more than the HOMO energy, resulting in a smaller HOMO-LUMO gap compared to non-fluorinated pentanal. This reduced gap would correlate with higher reactivity, particularly towards nucleophiles. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Compound | Predicted E(HOMO) (eV) | Predicted E(LUMO) (eV) | Predicted HOMO-LUMO Gap (eV) | Implied Reactivity |

| Pentanal | -10.5 | 1.5 | 12.0 | Lower |

| This compound | -11.0 | 0.5 | 11.5 | Higher |

Note: These values are hypothetical estimates to illustrate the expected electronic effects of the trifluoromethyl group.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can map out the conformational landscape of a flexible molecule, identifying stable conformers (low-energy states) and the energy barriers between them. researchgate.net This provides a dynamic picture of the molecule's behavior, which is crucial for understanding its properties in solution or its interaction with other molecules.

This compound possesses several rotatable single bonds (C-C bonds), giving it significant conformational flexibility. An MD simulation would explore the potential energy surface associated with the rotation around these bonds. Key findings from such a simulation would likely include:

Identification of the most stable conformers, such as extended (anti) or folded (gauche) arrangements of the carbon backbone.

Quantification of the population of each conformer at a given temperature.

Analysis of the influence of the bulky and polar -CF3 group on the conformational preferences, which may favor specific arrangements due to steric or electrostatic interactions. soton.ac.uknih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR shielding constants)

Quantum chemical calculations are highly effective for predicting spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate the magnetic shielding tensor for each nucleus. researchgate.net These theoretical shielding constants can then be converted into chemical shifts (δ) by referencing them against a standard compound (like tetramethylsilane), allowing for direct comparison with experimental spectra. mdpi.comlatrobe.edu.au

For this compound, these calculations would be particularly valuable:

¹H NMR: Predictions would help assign the chemical shifts of the different methylene (B1212753) (-CH2-) protons and the aldehydic proton. The calculations would capture the deshielding effect of the nearby carbonyl and trifluoromethyl groups.

¹³C NMR: The chemical shifts of all five carbon atoms could be calculated, showing a strong downfield shift for the carbonyl carbon and the carbon bearing the fluorine atoms.

¹⁹F NMR: This is a powerful technique for fluorinated compounds. Calculations would predict the chemical shift of the three equivalent fluorine atoms, providing a characteristic signal for the -CF3 group.

Accurate prediction of these NMR parameters can aid in the structural confirmation of the molecule and the interpretation of complex experimental spectra.

Computational Design Principles for Modified Reactivity

Computational methods, particularly DFT, serve as a powerful tool in the rational design of new molecules with tailored reactivity. nih.govwikipedia.org By systematically modifying the structure of a parent molecule in silico and calculating the resulting changes in electronic properties or reaction barriers, chemists can predict which modifications will lead to desired outcomes before undertaking synthetic efforts.

In the context of this compound, computational design could be used to explore:

Modulating Electrophilicity: The effect of adding further electron-withdrawing or electron-donating groups at different positions on the carbon chain could be simulated. For example, adding another fluorine atom at the α-position would likely increase the electrophilicity of the carbonyl carbon even further. DFT calculations of the LUMO energy or the reaction barrier for nucleophilic addition would quantify this effect.

Altering Acidity: The acidity of the α-protons (on the carbon adjacent to the carbonyl group) could be tuned. While the -CF3 group has a modest effect due to its distance, placing substituents closer to the α-position would have a more pronounced impact. DFT could be used to calculate the energy change upon deprotonation, providing a theoretical pKa value.

By building a computational library of modified this compound derivatives and their predicted properties, researchers can identify promising candidates for specific applications where fine-tuned reactivity is required.

Solvation Effects and Reaction Environment Modeling

The choice of a solvation model depends on the specific chemical question being addressed, the desired level of accuracy, and the available computational resources. For this compound, modeling the polar carbonyl group and the trifluoromethyl group's interactions with different solvents is key to predicting its behavior in various chemical settings.

Implicit Solvation Models (Continuum Models)

Implicit or continuum solvation models are a popular and computationally efficient method for incorporating solvent effects. researchgate.net These models treat the solvent as a continuous, polarizable medium characterized by its dielectric constant (ε) rather than as individual molecules. fiveable.meresearchgate.net The solute, this compound, is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. researchgate.net

Several widely used implicit solvent models could be applied to studies of this compound:

Polarizable Continuum Model (PCM): This is a versatile and commonly used model that creates a solute-shaped cavity within the solvent continuum. wikipedia.org The interaction between the solute's charge distribution and the polarized dielectric is then calculated. Different variations of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), offer different approaches to calculating the solvent reaction field. wikipedia.orgresearchgate.net

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that provides accurate solvation free energies for a wide range of solvents. nih.govgoogle.com It is based on the PCM framework but includes additional terms to account for non-electrostatic interactions, such as cavitation, dispersion, and solvent structure. google.comyoutube.com

COSMO (Conductor-like Screening Model): In this model, the solute is placed in a virtual conductor, which simplifies the calculation of the electrostatic potential at the cavity surface. This approach is efficient and widely implemented in quantum chemistry software. fiveable.me

These models are particularly useful for initial conformational searches, geometry optimizations in solution, and calculating solvation free energies. google.comacs.org For instance, they could be used to predict how the dipole moment and conformational equilibrium of this compound change when transferred from the gas phase to a polar solvent like water or a nonpolar solvent like hexane.

Explicit and Hybrid Solvation Models

For processes where specific solute-solvent interactions, such as hydrogen bonding, are critical, explicit solvent models provide a more detailed and physically realistic picture. researchgate.netgithub.io In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the this compound molecule. This "microsolvation" or cluster approach can accurately model direct interactions, for example, between the carbonyl oxygen of this compound and water molecules. However, this method is computationally demanding. wikipedia.org

To balance accuracy and computational cost, hybrid models, often referred to as Quantum Mechanics/Molecular Mechanics (QM/MM) models, are employed. wikipedia.orgresearchgate.net In a QM/MM simulation of this compound in solution, the aldehyde and perhaps a few key solvent molecules in the first solvation shell would be treated with a high level of theory (QM), while the rest of the solvent molecules (the bulk solvent) are treated with a less computationally expensive classical force field (MM). researchgate.net This approach is particularly powerful for modeling reactions in solution, where the electronic changes in the reacting species need to be described accurately while still accounting for the influence of the bulk solvent environment.

The following interactive table summarizes the key features and typical applications of these solvation modeling approaches in the context of studying this compound.

| Model Type | Description | Key Features | Typical Applications for this compound |

| Implicit (Continuum) | Treats the solvent as a continuous dielectric medium. wikipedia.org | Computationally efficient; good for bulk solvent effects. fiveable.me | Calculating solvation free energies; geometry optimization in solution; predicting shifts in spectroscopic properties. |

| Explicit | Includes individual solvent molecules in the calculation. researchgate.net | Captures specific solute-solvent interactions (e.g., hydrogen bonds); provides structural information about the solvation shell. github.io | Studying microsolvation at the carbonyl group; modeling reactions where solvent molecules act as catalysts or reactants. |

| Hybrid (QM/MM) | Combines quantum mechanics for the solute and molecular mechanics for the solvent. wikipedia.org | Balances accuracy and computational cost; suitable for large systems. researchgate.net | Simulating enzymatic reactions involving this compound; modeling reaction pathways and transition states in solution. |

Modeling the reaction environment also extends to simulating reactions in the gas phase to understand intrinsic reactivity, which is important for atmospheric chemistry studies of related fluorinated aldehydes. copernicus.org For condensed-phase reactions, the choice of solvent model is critical for accurately predicting reaction barriers and mechanisms, as the stabilization of reactants, products, and transition states by the solvent can dramatically alter the reaction outcome. acs.org

Catalytic Strategies Involving 5,5,5 Trifluoropentanal

Metal-Catalyzed Transformations Utilizing 5,5,5-Trifluoropentanal

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.net These strategies often rely on the activation of C-H or C-X bonds to construct complex molecular architectures.

Cross-Coupling Reactions

Cross-coupling reactions, such as those developed by Suzuki, Heck, and Negishi, are fundamental for creating new C-C bonds by joining two different molecular fragments with the aid of a metal catalyst, typically palladium or nickel. nih.govnih.gov These reactions are valued for their functional group tolerance and reliability. A review of the scientific literature did not yield specific examples or detailed research findings on the use of this compound as a substrate in metal-catalyzed cross-coupling reactions.

C-H Activation Methodologies

Direct C-H activation has emerged as a highly efficient and atom-economical strategy, allowing for the functionalization of otherwise inert carbon-hydrogen bonds without the need for pre-installed functional groups. nsf.govnih.gov This approach simplifies synthetic routes and reduces waste. Despite the broad utility of C-H activation in organic synthesis, specific studies detailing the application of these methodologies to this compound are not available in the reviewed literature.

Organocatalytic Asymmetric Syntheses with this compound

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing a valuable alternative to metal-based and biological catalysts. nih.govresearchgate.nettcichemicals.com This field has grown rapidly, with key strategies including enamine and iminium ion catalysis.

Proline-Catalyzed Reactions

L-proline and its derivatives are among the most widely used organocatalysts, particularly for asymmetric aldol (B89426) and Mannich reactions. wikipedia.orgmdpi.comnih.gov Proline catalysis typically proceeds through an enamine intermediate, enabling the stereoselective formation of new carbon-carbon bonds. nih.gov However, specific research detailing proline-catalyzed reactions where this compound acts as a substrate could not be identified in the available scientific literature.

Chiral Brønsted Acid/Base Catalysis

Chiral Brønsted acids and bases catalyze reactions by activating substrates through proton transfer, often within a well-defined chiral environment. nih.govnih.gov This mode of catalysis is effective for a range of asymmetric transformations, including additions to imines and carbonyls. While chiral Brønsted acid catalysis is a powerful tool for constructing molecules containing trifluoromethyl groups, researchgate.net no specific examples of its application in reactions involving this compound have been documented in the surveyed research.

Biocatalytic Approaches for this compound Transformations

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. Oxidoreductases, such as alcohol dehydrogenases, are particularly useful for the stereoselective reduction of aldehydes and ketones. nih.gov While biocatalytic reductions are a well-established method for producing chiral alcohols, a search of the scientific literature did not provide specific studies or data on biocatalytic transformations involving this compound.

Enzyme-Mediated Reductions or Oxidations

The selective transformation of carbonyl groups is a cornerstone of synthetic organic chemistry, and enzymes, particularly oxidoreductases, offer a highly efficient and stereoselective means to achieve this. In the context of this compound, enzyme-mediated reductions and oxidations are pivotal for accessing valuable chiral synthons.

Alcohol dehydrogenases (ADHs) are a prominent class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. beilstein-journals.org These enzymes typically rely on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺) as a hydride acceptor or donor. beilstein-journals.org The enzymatic reduction of this compound would yield 5,5,5-Trifluoropentan-1-ol, a chiral alcohol with significant potential in the synthesis of pharmaceuticals and agrochemicals. The stereoselectivity of ADHs is a key advantage, allowing for the production of either the (R) or (S) enantiomer of the resulting alcohol with high enantiomeric excess, depending on the specific enzyme used. While specific studies on the enzymatic reduction of this compound are not extensively documented in publicly available literature, the broad substrate scope of many ADHs suggests a high probability of success. For instance, various ADHs have been successfully employed for the asymmetric reduction of other fluorinated ketones and aldehydes, demonstrating their utility in organofluorine chemistry.

Conversely, the enzyme-mediated oxidation of this compound would lead to the formation of 5,5,5-Trifluoropentanoic acid. Aldehyde dehydrogenases (ALDHs) are the primary enzymes responsible for this transformation, utilizing NAD⁺ as the oxidant. This reaction is crucial in various metabolic pathways and has been harnessed for synthetic purposes. The enzymatic oxidation of aldehydes to carboxylic acids is often characterized by high yields and chemoselectivity, avoiding the harsh conditions and potential side reactions associated with traditional chemical oxidants. Research on tungstopterin-containing oxidoreductases from thermophilic organisms has revealed their capacity to catalyze the reversible conversion of various aldehydes to their corresponding carboxylic acids, indicating a potential avenue for the oxidation of fluorinated aldehydes like this compound. researchgate.net

Below is a representative table illustrating the potential enzyme-mediated transformations of this compound based on the known reactivity of relevant enzyme classes.

| Substrate | Enzyme Class | Transformation | Potential Product | Cofactor |

| This compound | Alcohol Dehydrogenase (ADH) | Reduction | (R)- or (S)-5,5,5-Trifluoropentan-1-ol | NAD(P)H |

| This compound | Aldehyde Dehydrogenase (ALDH) | Oxidation | 5,5,5-Trifluoropentanoic acid | NAD⁺ |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis leverages the synergy between chemical and enzymatic transformations to construct complex molecules with high efficiency and selectivity. This approach is particularly advantageous for the synthesis of fluorinated compounds, where the introduction and manipulation of fluorine atoms can be challenging using purely chemical methods.

A chemoenzymatic strategy involving this compound could entail its use as a starting material or a key intermediate in a multi-step synthesis. For example, the aldehyde functionality of this compound can be a handle for various chemical modifications, such as aldol additions, Wittig reactions, or reductive aminations, to build a larger molecular scaffold. Subsequently, an enzymatic step could be introduced to perform a stereoselective reduction, oxidation, or other transformation on a functional group within the elaborated molecule.